molecular formula C17H14BrN5O2 B3001061 5-[5-Bromopyrrolo[2,3-b]pyridin-3-yl]-N-(3-methoxybenzyl)-1,3,4-oxadiazol-2-amine CAS No. 1210437-59-4

5-[5-Bromopyrrolo[2,3-b]pyridin-3-yl]-N-(3-methoxybenzyl)-1,3,4-oxadiazol-2-amine

Cat. No. B3001061
CAS RN: 1210437-59-4
M. Wt: 400.236
InChI Key: MTANWHPMHVTCCO-UHFFFAOYSA-N
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Description

The compound "5-[5-Bromopyrrolo[2,3-b]pyridin-3-yl]-N-(3-methoxybenzyl)-1,3,4-oxadiazol-2-amine" is a synthetic molecule that likely contains a 1,3,4-oxadiazole ring, a bromopyrrolopyridine moiety, and a methoxybenzyl group. These structural features suggest that the compound could have potential biological activity, as similar structures have been reported to exhibit various biological properties, including antimicrobial and anticancer activities .

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar synthetic approaches can be inferred. For instance, the synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of appropriate precursors such as carboxylic acids with hydrazides or amidoximes, followed by cyclization . The bromopyrrolopyridine moiety could be introduced through a halogenation reaction or by using a pre-halogenated precursor . The methoxybenzyl group might be attached through a nucleophilic substitution reaction .

Molecular Structure Analysis

The molecular structure of the compound would likely be confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide information about the functional groups, the molecular framework, and the molecular weight of the compound .

Chemical Reactions Analysis

The compound's chemical reactivity would be influenced by its functional groups. The oxadiazole ring is known for its participation in nucleophilic substitution reactions, and the bromopyrrolopyridine moiety could undergo further cross-coupling reactions due to the presence of the bromine atom, which is a good leaving group . The methoxybenzyl group could be involved in electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would include its solubility in various solvents, melting point, and stability under different conditions. These properties are essential for understanding the compound's behavior in biological systems and for its formulation in potential pharmaceutical applications. The compound's solubility could be influenced by the presence of the methoxy group, which may increase solubility in organic solvents . The stability of the 1,3,4-oxadiazole ring could be assessed under different pH and temperature conditions to determine its suitability for drug development .

Scientific Research Applications

Antimicrobial Activities

  • Compounds synthesized from isonicotinic acid hydrazide, related to the chemical structure of interest, demonstrated good or moderate antimicrobial activity. This suggests potential applications in combating microbial infections (Bayrak et al., 2009).

Anticancer Properties

  • Oxadiazole analogues, closely related to the compound , were evaluated for their antiproliferative and antimicrobial activities. Some of these compounds exhibited significant selectivity and growth inhibition against various human cancer cell lines, indicating potential in cancer research (Ahsan & Shastri, 2015).
  • Similarly, other derivatives showed potent anticancer activity against multiple human cancer cell lines, highlighting their potential as chemotherapeutic agents (Megally Abdo & Kamel, 2015).

Electronic and Material Science

  • Certain derivatives were studied for their use in electronic applications like organic light-emitting diodes. This indicates the compound's potential applicability in the field of materials science and electronic device fabrication (Wang et al., 2001).

Antibacterial Activity

  • Some novel compounds synthesized from similar structures demonstrated significant antibacterial activity, suggesting possible use in developing new antibacterial agents (Hu et al., 2005).

Herbicidal Activity

  • Derivatives of this compound class have shown promising herbicidal activity, indicating potential applications in agriculture for weed control (Tajik & Dadras, 2011).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, you should refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN5O2/c1-24-12-4-2-3-10(5-12)7-21-17-23-22-16(25-17)14-9-20-15-13(14)6-11(18)8-19-15/h2-6,8-9H,7H2,1H3,(H,19,20)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTANWHPMHVTCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NN=C(O2)C3=CNC4=C3C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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